Physicochemical Profiling and Synthetic Utility of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Physicochemical Profiling and Synthetic Utility of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Rationale
In modern structure-based drug design (SBDD), the selection of building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a lead series. 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS: 1005697-97-1 / related isomers) represents a highly privileged scaffold. By fusing a sterically tuned pyrazole core with a metabolically robust sulfonamide linker and a solubilizing piperazine moiety, this compound serves as a highly versatile vector for central nervous system (CNS) and systemic target engagement.
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties of this molecule, elucidating the causality behind its structural features and providing self-validating experimental protocols for its characterization in a drug discovery setting.
Structural Dissection and Mechanistic Causality
As a Senior Application Scientist, I approach molecular evaluation not just by what the structure is, but why it behaves the way it does in a biological system.
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The 1-Ethyl-5-methyl-1H-pyrazole Core: The substitution pattern here is highly strategic. The N1-ethyl group provides a calibrated degree of lipophilicity, enhancing membrane permeability without introducing the excessive steric bulk of larger alkyl chains. Crucially, the C5-methyl group sits adjacent to the C4-sulfonyl linkage. This creates intentional steric hindrance, restricting the rotation of the sulfur-carbon bond. This conformational locking minimizes the entropic penalty upon target binding, a principle successfully utilized in the development of pyrazole sulfonamide inhibitors for Trypanosoma brucei N-myristoyltransferase (NMT) [1].
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The Sulfonamide Linker (-SO₂-): Acting as a metabolically stable bioisostere for amides, the sulfonamide group resists enzymatic hydrolysis while providing two strong hydrogen bond acceptors. It dictates the geometry of the molecule, forcing the piperazine ring into a distinct spatial vector.
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The Piperazine Moiety: The inclusion of piperazine is a masterclass in property modulation. It introduces a basic secondary amine that is predominantly protonated at physiological pH (7.4). This ionization drastically improves aqueous solubility and enables stable salt formation (e.g., hydrochloride or mesylate salts) [2]. Furthermore, the free secondary amine (NH) serves as a pristine nucleophilic handle for late-stage functionalization via Buchwald-Hartwig cross-coupling or reductive amination.
Fig 1. Synthetic derivatization workflow for pyrazole sulfonamide building blocks.
Quantitative Physicochemical Data
To facilitate rapid integration into in silico screening and lead optimization pipelines, the core physicochemical parameters of the compound are summarized below. The Topological Polar Surface Area (TPSA) of 75.6 Ų positions derivatives of this scaffold perfectly for oral bioavailability, falling well within the Lipinski and Veber rule thresholds [3].
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₀H₁₈N₄O₂S | - |
| Molecular Weight | 258.34 g/mol | Low MW allows for extensive derivatization without exceeding 500 Da limit. |
| Topological Polar Surface Area | 75.6 Ų | Optimal for intestinal absorption; tunable for Blood-Brain Barrier (BBB) penetration. |
| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon target binding. |
| H-Bond Donors (HBD) | 1 | Located at the piperazine NH; utilized for synthetic coupling. |
| H-Bond Acceptors (HBA) | 5 | Drives target interaction via the sulfonamide and pyrazole nitrogens. |
| Predicted pKa (Basic) | ~8.5 - 8.8 | Ensures partial to full protonation at physiological pH (7.4) for solubility. |
| Calculated LogP (cLogP) | ~0.8 | Highly hydrophilic baseline; requires lipophilic capping for CNS targets. |
Self-Validating Experimental Protocols
A robust drug discovery pipeline requires data that can be trusted implicitly. The following protocols are designed as self-validating systems —meaning they contain internal checks to prevent the propagation of artifactual data.
Protocol 1: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)
Causality: Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation. The shake-flask method guarantees true thermodynamic equilibrium, which is critical for accurate oral dosing predictions.
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Preparation: Add an excess of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (approx. 10 mg) to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.
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Equilibration: Seal the vial and agitate at 300 rpm at a constant 37°C for 48 hours.
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Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve.
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Self-Validation Check: Recover the solid pellet post-centrifugation and analyze it via Powder X-Ray Diffraction (pXRD). Logic: If the pXRD pattern differs from the starting material, a polymorphic transformation or hydrate formation has occurred during the assay, meaning the measured solubility reflects the new crystal form, not the original API.
Protocol 2: Potentiometric pKa Determination
Causality: Accurately mapping the basicity of the piperazine ring is essential for predicting the compound's ionization state in the gut versus the bloodstream.
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Standardization: Dissolve 2 mg of the compound in 10 mL of a standardized 0.15 M KCl solution. Logic: Maintaining a constant ionic strength of 0.15 M mimics physiological osmolarity, preventing ionic fluctuations from shifting the apparent pKa.
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Inert Atmosphere: Purge the titration vessel with Nitrogen gas for 5 minutes prior to and during the experiment. Logic: Nitrogen prevents atmospheric CO₂ from dissolving into the aqueous solvent to form carbonic acid, which would artificially skew the basic pKa reading.
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Titration: Titrate the solution using standardized 0.1 M HCl and 0.1 M KOH from pH 2.0 to 12.0 using an automated potentiometric titrator.
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Self-Validation Check: Perform a reverse titration (from pH 12.0 back to 2.0). Overlay the forward and reverse curves. Logic: A hysteresis loop (non-overlapping curves) indicates that the compound precipitated or degraded at pH extremes, invalidating the calculated pKa.
Fig 2. Self-validating physicochemical profiling matrix for lead optimization.
Conclusion
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a structurally sophisticated building block. By leveraging the steric constraints of the 1-ethyl-5-methyl-pyrazole core and the tunable basicity of the piperazine ring, medicinal chemists can utilize this scaffold to drive highly specific target engagement while maintaining excellent physicochemical compliance for oral administration.
References
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Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties Source: Molecular Pharmaceutics - ACS Publications URL:[Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
